4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
Overview
Description
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C16H11N3O and its molecular weight is 261.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, a study by Shanmugapriya et al. (2021) reported that certain derivatives of this compound displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus Niger.
Anti-Inflammatory Properties
These compounds have also been investigated for their potential anti-inflammatory effects. In a study conducted by Bharathi and Santhi (2020), derivatives of this compound were synthesized and evaluated for their in-vitro anti-inflammatory activities, showing promising results.
Application in Inorganic Chemistry
A study by Faundez-Gutierrez et al. (2014) focused on the synthesis and characterization of pyrazole derivatives for potential application as ligands in inorganic chemistry. These compounds demonstrated robust conjugated structures that might be useful in the development of new inorganic compounds.
Anticancer Properties
The potential anticancer properties of these compounds have been a subject of interest as well. For instance, Jing et al. (2012) synthesized a series of derivatives and evaluated their antitumor activity against various cancer cells, finding some compounds with significant inhibitory effects.
Synthesis and Characterization
Apart from their biological activities, significant research has gone into the synthesis and detailed characterization of these compounds. Studies like the one by Bharathi and Santhi (2017) provide in-depth analysis on molecular structures and spectroscopy, contributing to the understanding of their chemical properties and potential applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein receptors .
Mode of Action
It’s known that similar compounds form hydrogen bonds with amino acid residues in their target proteins .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds have been found to have various biological and pharmacological activities .
Action Environment
Similar compounds have been found to show different properties in different solvents .
Properties
IUPAC Name |
4-(5-oxo-3-phenyl-4H-pyrazol-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-11-12-6-8-14(9-7-12)19-16(20)10-15(18-19)13-4-2-1-3-5-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDROXHDSAMXBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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